This compound is classified as an organic amide and is part of a broader category of compounds that exhibit biological activity, particularly in pharmacology. Its structural features suggest potential interactions with biological macromolecules, positioning it as a candidate for therapeutic exploration.
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the core benzamide structure, followed by the introduction of the dimethylamino and piperazinyl groups.
The molecular formula of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide is , with a molecular weight of approximately 454.615 g/mol.
The compound's structure can be represented using various chemical notation systems, including InChI and SMILES formats:
InChI=1S/C24H34N4O3/c1-26(2)19-11-9-18(10-12-19)21(28-15-13-27(3)14-16-28)17-25-24(29)20-7-6-8-22(30-4)23(20)31-5/h6-12,21H,13-17H2,1-5H3,(H,25,29)CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OCCThese structures indicate the presence of multiple functional groups that contribute to its chemical reactivity and potential interactions with biological targets.
The chemical reactivity of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide can be explored through various reactions typical for amides and aromatic compounds:
These reactions are crucial for understanding how modifications to the compound could alter its properties or enhance its biological activity.
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide exerts its biological effects likely involves binding to specific molecular targets such as receptors or enzymes.
Research into this compound's binding affinities and biological pathways is ongoing, aiming to elucidate its full therapeutic potential.
The physical properties of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide include:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications in research and industry.
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide has several notable applications:
The versatility of this compound makes it a valuable candidate for further research across multiple scientific disciplines.
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8